Phytic acid dodecasodium salt hydrate
Overview
Description
Phytic acid (sodium salt), also known as sodium phytate, is a derivative of phytic acid, which is a naturally occurring compound found in plant seeds, grains, and legumes. It is a white, hygroscopic powder that is highly soluble in water. Phytic acid is a six-fold dihydrogen phosphate ester of inositol, specifically the myo-inositol isomer. It serves as the principal storage form of phosphorus in many plant tissues and has significant nutritional and industrial applications .
Scientific Research Applications
Phytic acid (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and environmental science.
Medicine: Investigated for its antioxidant properties and potential anticancer effects.
Industry: Utilized in food preservation as an antioxidant and preservative.
Mechanism of Action
Target of Action
The primary target of Phytic acid dodecasodium salt hydrate is the enzymatic superoxide source xanthine oxidase . Xanthine oxidase plays a crucial role in the metabolism of purines in the body, which are vital components of DNA, RNA, and ATP.
Mode of Action
This compound inhibits the activity of xanthine oxidase . This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, a process that generates reactive oxygen species. By inhibiting xanthine oxidase, this compound reduces the production of these harmful reactive oxygen species.
Biochemical Pathways
This compound affects the purine degradation pathway . In this pathway, xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then xanthine to uric acid. By inhibiting xanthine oxidase, this compound disrupts this pathway, reducing the production of uric acid and reactive oxygen species.
Pharmacokinetics
Its ability to chelate multivalent metal ions, especially zinc, calcium, and iron, suggests it may interact with these ions in the body . These interactions could potentially affect its absorption, distribution, metabolism, and excretion (ADME), but more research is needed to understand these effects.
Result of Action
The inhibition of xanthine oxidase by this compound leads to antioxidative, neuroprotective, and anti-inflammatory effects . By reducing the production of reactive oxygen species, it can protect cells from oxidative stress, which is beneficial for neuronal health and can reduce inflammation.
Action Environment
The action of this compound can be influenced by environmental factors. For example, its chelating ability suggests that the presence of multivalent metal ions in the environment could affect its activity . Additionally, it is known to function as a phosphorus storage compound in seeds and cereal grains , suggesting that its activity could also be influenced by the presence of these compounds
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phytic Acid Dodecasodium Salt Hydrate plays a significant role in biochemical reactions. It interacts with enzymes such as xanthine oxidase (XO), where it acts as an inhibitor . The compound’s interaction with XO leads to antioxidative, neuroprotective, and anti-inflammatory effects .
Cellular Effects
On a cellular level, this compound influences cell function by impacting cell signaling pathways and gene expression . It also affects cellular metabolism, particularly through its ability to chelate multivalent metal ions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level, including enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes and cofactors . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytic acid (sodium salt) can be synthesized through the neutralization of phytic acid with sodium hydroxide. The reaction typically involves dissolving phytic acid in water and gradually adding sodium hydroxide until the desired pH is reached. The resulting solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods: Industrial production of phytic acid (sodium salt) often involves extraction from plant sources such as rice bran, corn, and soybeans. The extraction process includes milling the plant material, followed by solvent extraction using water or dilute acid. The extract is then neutralized with sodium hydroxide to form the sodium salt, which is subsequently purified and dried .
Chemical Reactions Analysis
Types of Reactions: Phytic acid (sodium salt) undergoes various chemical reactions, including hydrolysis, chelation, and complexation. It does not typically undergo oxidation or reduction reactions due to its stable phosphate groups.
Common Reagents and Conditions:
Major Products Formed:
Hydrolysis Products: Inositol pentakisphosphate, inositol tetrakisphosphate, inositol trisphosphate.
Chelation Products: Stable metal-phytate complexes.
Comparison with Similar Compounds
Phytic acid (sodium salt) is unique due to its high chelation capacity and the presence of six phosphate groups. Similar compounds include:
Inositol Pentakisphosphate (IP5): Contains five phosphate groups and has similar chelation properties but with lower binding affinity compared to phytic acid (sodium salt).
Inositol Tetrakisphosphate (IP4): Contains four phosphate groups and is involved in cellular signaling pathways.
Inositol Trisphosphate (IP3): Contains three phosphate groups and plays a crucial role in intracellular calcium signaling.
Phytic acid (sodium salt) stands out due to its higher phosphate content, which enhances its chelation ability and makes it more effective in applications requiring strong metal ion binding .
Properties
IUPAC Name |
dodecasodium;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O24P6.12Na.H2O/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;;;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;1H2/q;12*+1;/p-12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFMYFHNGBHKCG-UHFFFAOYSA-B | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na12O25P6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718694 | |
Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
941.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123408-98-0, 14306-25-3 | |
Record name | Sodium cyclohexane-1,2,3,4,5,6-hexayl hexakis(phosphate)--water (12/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Myo-Inositol, hexakis(dihydrogen phosphate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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